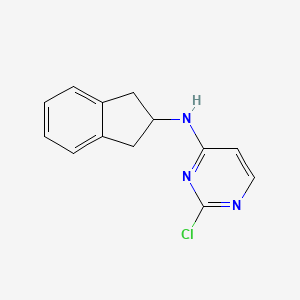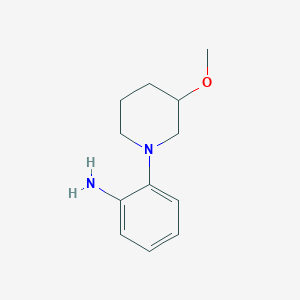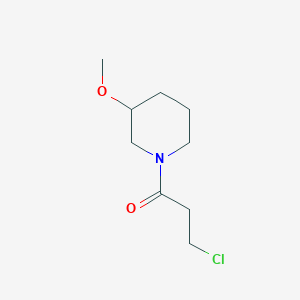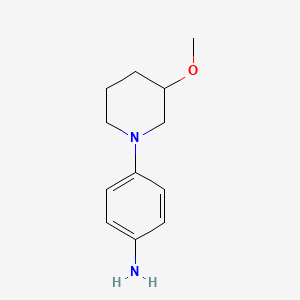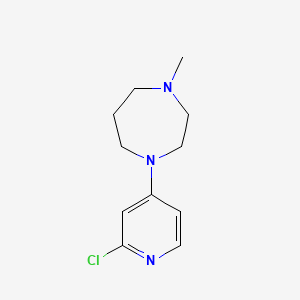
1-(2-氯吡啶-4-基)-4-甲基-1,4-二氮杂环戊烷
描述
“1-(2-Chloropyridin-4-yl)ethanone” is a laboratory chemical . It’s also known as “4-Acetyl-2-chloropyridine” and has a CAS number of 23794-15-2 . Another related compound is “(2-Chloropyridin-4-yl)methanamine”, which is also used in laboratory settings .
Synthesis Analysis
The synthesis of these compounds involves complex chemical reactions. For instance, the synthesis of “4-Acetyl-2-chloropyridine” involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with 3-fluoropyrrolidine in the presence of a reducing agent such as sodium borohydride .Molecular Structure Analysis
The molecular formula of “1-(2-Chloropyridin-4-yl)ethanone” is C7H6ClNO . For “(2-Chloropyridin-4-yl)methanamine”, the molecular formula is C6H7ClN2 .科学研究应用
合成和生物学意义
1,4-二氮杂环戊烷,包括与 1-(2-氯吡啶-4-基)-4-甲基-1,4-二氮杂环戊烷 类似的衍生物,以其广泛的生物活性而著称。由于其药用价值,研究积极探索了它们的合成、反应和生物学评估。这些杂环化合物与抗精神病、抗焦虑、驱虫、抗惊厥、抗菌、抗真菌和抗癌活性有关。它们重要的生物学特性表明了潜在的药用应用,强调了开发新的 1,4-二氮杂环戊烷衍生物用于治疗用途的重要性 (Rashid 等,2019 年)。
安全和危害
生化分析
Biochemical Properties
1-(2-Chloropyridin-4-yl)-4-methyl-1,4-diazepane plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme lysyl oxidase-like 2 (LOXL2). This enzyme is involved in the cross-linking of collagen and elastin in the extracellular matrix. The compound’s interaction with LOXL2 inhibits its activity, which can affect various physiological processes . Additionally, 1-(2-Chloropyridin-4-yl)-4-methyl-1,4-diazepane has been shown to interact with other enzymes such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and semicarbazide-sensitive amine oxidase (SSAO), although with lower selectivity .
Cellular Effects
The effects of 1-(2-Chloropyridin-4-yl)-4-methyl-1,4-diazepane on cellular processes are profound. It has been observed to influence cell function by inhibiting LOXL2, which in turn affects cell-matrix adhesion, migration, and invasion capabilities . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of LOXL2 by 1-(2-Chloropyridin-4-yl)-4-methyl-1,4-diazepane can lead to changes in the expression of genes involved in extracellular matrix remodeling and cellular senescence .
Molecular Mechanism
At the molecular level, 1-(2-Chloropyridin-4-yl)-4-methyl-1,4-diazepane exerts its effects primarily through the inhibition of LOXL2. This inhibition occurs via binding interactions with the enzyme, preventing it from catalyzing the cross-linking of collagen and elastin . Additionally, the compound’s interaction with other enzymes such as MAO-A, MAO-B, and SSAO involves similar binding mechanisms, although with less potency . These interactions can lead to changes in gene expression and enzyme activity, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chloropyridin-4-yl)-4-methyl-1,4-diazepane have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with a notable half-life when stored at -80°C . Long-term studies have indicated that continuous exposure to 1-(2-Chloropyridin-4-yl)-4-methyl-1,4-diazepane can lead to sustained inhibition of LOXL2, resulting in prolonged effects on cell-matrix interactions and cellular senescence .
Dosage Effects in Animal Models
The effects of 1-(2-Chloropyridin-4-yl)-4-methyl-1,4-diazepane vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits LOXL2 without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(2-Chloropyridin-4-yl)-4-methyl-1,4-diazepane is involved in several metabolic pathways, primarily through its interaction with enzymes such as LOXL2, MAO-A, MAO-B, and SSAO . These interactions can affect metabolic flux and metabolite levels, influencing various physiological processes. The compound’s inhibition of LOXL2, in particular, plays a crucial role in the regulation of extracellular matrix remodeling and cellular senescence .
Transport and Distribution
The transport and distribution of 1-(2-Chloropyridin-4-yl)-4-methyl-1,4-diazepane within cells and tissues involve specific transporters and binding proteins. The compound has been shown to interact with blood proteins, which can affect its distribution and localization . Additionally, its selective inhibition of LOXL2 suggests that it may accumulate in tissues where this enzyme is highly expressed .
Subcellular Localization
1-(2-Chloropyridin-4-yl)-4-methyl-1,4-diazepane exhibits specific subcellular localization, which can influence its activity and function. The compound is known to localize in the extracellular matrix, where it inhibits LOXL2 activity . This localization is crucial for its role in regulating extracellular matrix remodeling and cellular senescence. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments .
属性
IUPAC Name |
1-(2-chloropyridin-4-yl)-4-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-14-5-2-6-15(8-7-14)10-3-4-13-11(12)9-10/h3-4,9H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPORRCEVIBCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


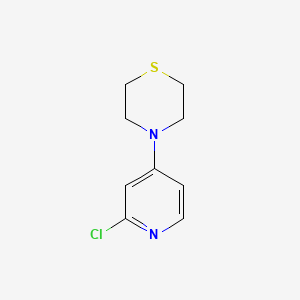

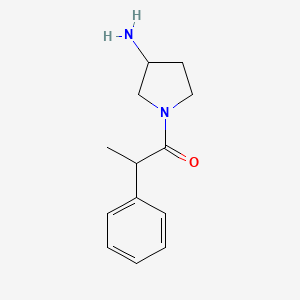
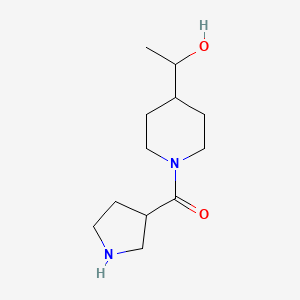
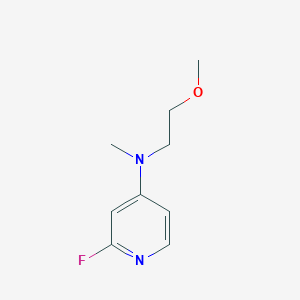
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474476.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474477.png)
![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474478.png)

